molecular formula C14H14N2O4 B4929959 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid

Cat. No. B4929959
M. Wt: 274.27 g/mol
InChI Key: DJYPOZAAIBPISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid, also known as MPSA, is a chemical compound with potential applications in the field of medicinal chemistry. It is a pyrazole derivative that has been synthesized and studied for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may reduce inflammation. In cancer cells, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid may induce apoptosis by activating the caspase cascade, a series of enzymatic reactions that leads to programmed cell death.
Biochemical and Physiological Effects:
2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal models, 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been shown to reduce inflammation and inhibit tumor growth. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid is its potential as a multi-targeted therapeutic agent, due to its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, there are also limitations to using 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. One area of interest is the development of more potent and selective COX-2 inhibitors, which could have applications in the treatment of inflammatory diseases. Another area of interest is the development of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, more research is needed to determine the safety and efficacy of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid in humans, and to identify potential drug-drug interactions with other medications.

Synthesis Methods

The synthesis of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-1-carboxylic acid with succinic anhydride in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid. The yield of 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)succinic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-tumor agent.

properties

IUPAC Name

2-(5-methyl-3-phenylpyrazol-1-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-7-11(10-5-3-2-4-6-10)15-16(9)12(14(19)20)8-13(17)18/h2-7,12H,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPOZAAIBPISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CC(=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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